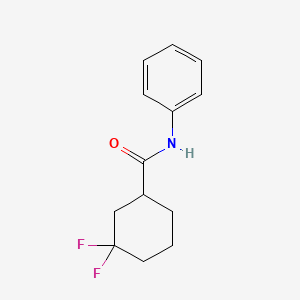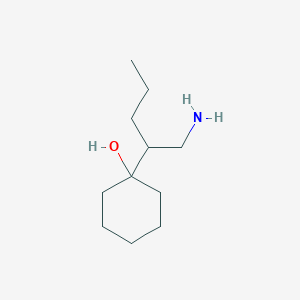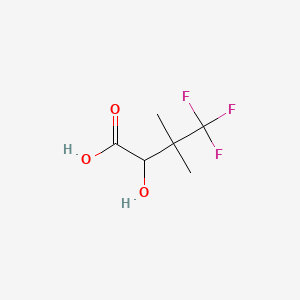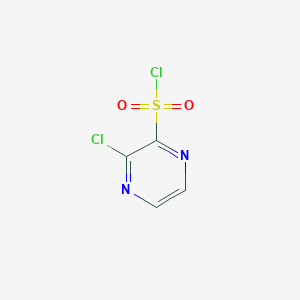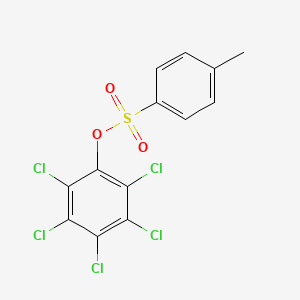
2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine is a fluorinated organic compound with the molecular formula C10H9F4N. This compound is characterized by the presence of a pyrrolidine ring attached to a tetrafluorophenyl group. The incorporation of fluorine atoms into the phenyl ring significantly alters the compound’s chemical and physical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Wirkmechanismus
The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2-(2,3,4,5,6-Pentafluorophenyl)pyrrolidine
- 2-(2,3,4,5-Tetrafluorophenyl)pyridine
- 2-(2,3,4,5-Tetrafluorophenyl)pyrazine
Comparison: Compared to its analogs, 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine exhibits unique properties due to the specific arrangement of fluorine atoms and the pyrrolidine ring. This configuration influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H9F4N |
|---|---|
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
2-(2,3,4,5-tetrafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9F4N/c11-6-4-5(7-2-1-3-15-7)8(12)10(14)9(6)13/h4,7,15H,1-3H2 |
InChI-Schlüssel |
NLGWDQJHZVQRIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




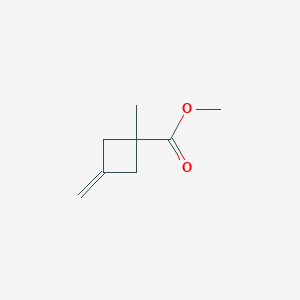
aminehydrochloride](/img/structure/B13559089.png)
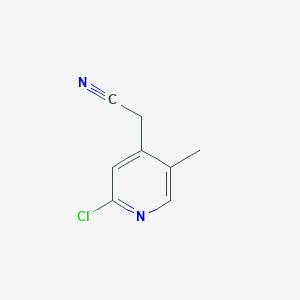

![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)

